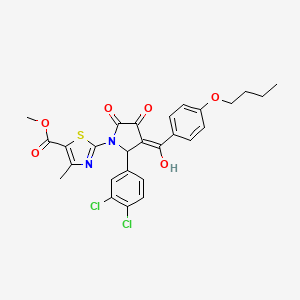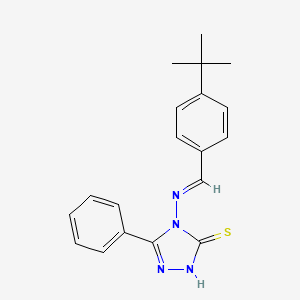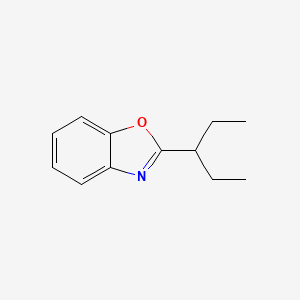
Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The specific structure of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin makes it an interesting subject for research due to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . Another method includes the use of Suzuki-cross-coupling reactions, which involve the coupling of 3-chlorocoumarin with substituted boronic acids using a palladium catalyst .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing reaction conditions to increase yield and reduce costs. This includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .
化学反応の分析
Types of Reactions
7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, each with distinct chemical and biological properties .
科学的研究の応用
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin involves its interaction with various molecular targets. It can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-stacking. These interactions can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 3-phenylcoumarin
- 4-hydroxycoumarin
Uniqueness
Compared to other coumarin derivatives, 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin exhibits unique properties due to the presence of the pyridyl group, which enhances its binding affinity to biological targets and increases its solubility in aqueous environments .
特性
CAS番号 |
67210-69-9 |
|---|---|
分子式 |
C20H13NO3 |
分子量 |
315.3 g/mol |
IUPAC名 |
7-hydroxy-4-phenyl-3-pyridin-3-ylchromen-2-one |
InChI |
InChI=1S/C20H13NO3/c22-15-8-9-16-17(11-15)24-20(23)19(14-7-4-10-21-12-14)18(16)13-5-2-1-3-6-13/h1-12,22H |
InChIキー |
USXABZNQZQPEAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)




![5-(2,4-dichlorophenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007292.png)

![[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12007308.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)
